molecular formula C6H9NO2S B2433982 ethyl (2S)-2-isothiocyanatopropanoate CAS No. 39574-16-8; 91423-17-5

ethyl (2S)-2-isothiocyanatopropanoate

Cat. No.: B2433982
CAS No.: 39574-16-8; 91423-17-5
M. Wt: 159.2
InChI Key: ALJGYASQFZQQJX-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-isothiocyanatopropanoate (CAS 39574-16-8) is a chiral building block of significant interest in synthetic and analytical chemistry. Its molecular formula is C 6 H 9 NO 2 S, and it has a molecular weight of 159.20 g/mol . The compound features both an ester and a highly reactive isothiocyanate functional group on a stereochemically defined backbone, making it a valuable precursor for the synthesis of diverse molecules. A prominent area of application is in research related to fruit aroma and flavor chemistry . The compound serves as a model or intermediate in studying volatile esters and sulfur-containing compounds that contribute to the characteristic aromas of fruits like apples and melons . These flavor compounds, often derived from amino acid precursors, are the subject of extensive research to understand their biosynthetic pathways, factors affecting their volatile composition, and their overall contribution to sensory quality . Researchers value this reagent for developing advanced materials through techniques like reactive electrospinning, where its isothiocyanate group can facilitate in-situ crosslinking with polymers to create functional nanofibrous scaffolds for biomedical applications . As a flavor research compound, it falls under a rigorous safety assessment framework that examines metabolic fate, toxicity, and dietary exposure to ensure safe use in the food chain . This product is provided with a minimum purity of 97% . It is moisture-sensitive and requires cold storage under an inert atmosphere such as nitrogen for optimal stability . Handling and Safety: This chemical is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. It is toxic if inhaled, harmful if swallowed or in contact with skin, and causes severe skin burns and eye damage . Appropriate personal protective equipment and engineering controls must be used.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-2-isothiocyanatopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2S/c1-3-9-6(8)5(2)7-4-10/h5H,3H2,1-2H3/t5-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJGYASQFZQQJX-YFKPBYRVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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